molecular formula C19H13ClFN5OS B2435618 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 893918-33-7

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2435618
CAS RN: 893918-33-7
M. Wt: 413.86
InChI Key: GTJQTFMOVXTOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule. It appears to contain a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is a type of heterocyclic aromatic organic compound. These types of compounds often have interesting biological activities and are frequently studied in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, often starting from readily available starting materials. The exact synthetic route would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of organic compounds is typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of a compound like this would depend on its exact structure. Typically, sites of reactivity in organic molecules include functional groups, or areas with high electron density .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined through various experimental techniques. These properties are often important for determining the compound’s suitability for use as a drug .

Scientific Research Applications

Organic Synthesis: Catalytic Protodeboronation

Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility.

Threonine Tyrosine Kinase (TTK) Inhibition: Pyrido[2,3-d]pyrimidin-7(8H)-ones

Designing selective orally bioavailable TTK inhibitors is crucial for cancer therapy. Researchers have synthesized a series of pyrido[2,3-d]pyrimidin-7(8H)-ones as novel TTK inhibitors . These compounds hold promise for targeted cancer treatment.

Direct C–H Arylation: Pyrrolo[2,3-d]pyrimidine Derivatives

A Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been developed. This protocol tolerates various functional groups and provides biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields . These compounds could find applications in medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit threonine tyrosine kinase (ttk) and rock ⅰ and rock ⅱ . These kinases play crucial roles in cell division and migration, respectively.

Mode of Action

Similar compounds have shown strong binding affinity to their targets , which suggests that this compound may also bind to its targets and inhibit their activity.

Biochemical Pathways

Inhibition of ttk and rock kinases can affect cell division and migration , which are part of larger biochemical pathways such as the cell cycle and signal transduction.

Pharmacokinetics

Similar compounds have been described as orally bioavailable , suggesting that this compound may also be absorbed in the digestive tract, distributed throughout the body, metabolized, and excreted.

Result of Action

Inhibition of ttk and rock kinases can lead to disruption of cell division and migration , potentially leading to cell death or reduced proliferation.

Safety and Hazards

The safety and potential hazards associated with a compound are typically determined through toxicological studies. These can include in vitro studies using cultured cells, as well as in vivo studies in animals .

Future Directions

The future research directions for a compound like this could include further studies to optimize its synthesis, investigations into its mechanism of action, and preclinical and clinical studies if the compound shows promise as a drug .

properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5OS/c20-12-4-3-5-13(8-12)26-18-14(9-24-26)19(23-11-22-18)28-10-17(27)25-16-7-2-1-6-15(16)21/h1-9,11H,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJQTFMOVXTOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.